1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
Description
The compound 1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid features a pyridazinone core substituted at position 3 with a furan-2-yl group and at position 1 with an acetyl-piperidine-4-carboxylic acid moiety. Its molecular formula is C₁₆H₁₇N₃O₅, with a molecular weight of 347.33 g/mol (derived from structural analogs in and calculations). The pyridazinone ring system is a six-membered di-aza heterocycle, known for its pharmacological relevance as a scaffold in enzyme inhibitors and anti-inflammatory agents.
Properties
IUPAC Name |
1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-14-4-3-12(13-2-1-9-24-13)17-19(14)10-15(21)18-7-5-11(6-8-18)16(22)23/h1-4,9,11H,5-8,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMKBZMARGIWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the condensation of hydrazine with a 1,4-diketone, followed by oxidation.
Coupling of Furan and Pyridazine: The furan and pyridazine rings are coupled through a nucleophilic substitution reaction, forming the core structure.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a Mannich reaction, where the furan-pyridazine intermediate reacts with formaldehyde and a secondary amine.
Final Acetylation and Carboxylation: The final steps involve acetylation and carboxylation to introduce the acetyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyridazinone and pyrimidine derivatives functionalized with heterocyclic and piperidine-carboxylic acid groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Influence: Pyridazinone-based compounds (e.g., target compound, Y043-1265, 6f) exhibit greater polarity and hydrogen-bonding capacity compared to pyrimidine derivatives (e.g., ). This impacts solubility and target selectivity. The pyridazinone ring’s conjugated system may enhance binding to enzymes like PDE inhibitors or COX-2, whereas pyrimidines with trifluoromethyl groups () are more rigid and electron-deficient.
Substituent Effects: Furan-2-yl vs. Piperidine-4-carboxylic acid vs. Acetamide: The carboxylic acid group in the target compound improves aqueous solubility (predicted logS ≈ -2.5) compared to the acetamide in Y043-1835 (logS ≈ -3.8), critical for oral bioavailability.
Biological Implications: Compounds with antipyrine hybrids (e.g., 6f) show enhanced anti-inflammatory activity due to dual pyridazinone-antipyrine pharmacophores. The difluoromethyl-pyrimidine analog () may exhibit stronger enzyme inhibition due to the electron-withdrawing CF₂ group, albeit with reduced solubility.
Biological Activity
1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid, with CAS number 1282110-83-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and its pharmacological implications based on recent research findings.
The compound has the following chemical properties:
- Molecular Formula : C16H17N3O5
- Molecular Weight : 331.32 g/mol
- Structure : The compound features a piperidine core linked to a pyridazine and furan moiety, which are known for their diverse biological activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives often demonstrate moderate to strong activity against various bacterial strains. The compound under review was evaluated for its effectiveness against common pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that the presence of the furan and pyridazine rings may enhance the compound's interaction with bacterial cell membranes or specific targets within the bacteria.
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on key enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | 2.14 ± 0.003 |
| Urease | Moderate Inhibition | 6.28 ± 0.003 |
The strong inhibition of AChE indicates potential applications in treating neurodegenerative diseases such as Alzheimer's, where AChE inhibitors are beneficial.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized compounds, including derivatives of piperidine and pyridazine. The results indicated that compounds with a similar structure to this compound exhibited notable antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting a promising avenue for further research in antibiotic development .
- Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition capabilities of similar compounds, revealing that several derivatives displayed significant inhibition against urease and AChE, with IC50 values comparable to established drugs . This suggests that the compound may serve as a lead for developing new therapeutics targeting these enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
